REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[F:21][C:22]1[CH:30]=[C:29]([F:31])[C:28]([F:32])=[CH:27][C:23]=1C(Cl)=O>C(#N)C>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[C:23]1[CH:27]=[C:28]([F:32])[C:29]([F:31])=[CH:30][C:22]=1[F:21])[CH3:9] |f:0.1,2.3.4|
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Name
|
potassium ethyl malonate
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Quantity
|
3.66 g
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Type
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reactant
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Smiles
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C(CC(=O)[O-])(=O)OCC.[K+]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1)F)F
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Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of nitrogen and to it
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to 10° C. to 15° C.
|
Type
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STIRRING
|
Details
|
The mixture was then stirred at room temperature under nitrogen for 2.5 hours
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Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
was recooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Acetonitrile was then removed in vacuo and toluene (30 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
more toluene (60 mL) then added
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Type
|
ADDITION
|
Details
|
Hydrochloric acid (1.5 M, 40 mL) was cautiously added
|
Type
|
CUSTOM
|
Details
|
did not exceed 25° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
The organic fraction was washed with 1.5 M HCl (2×25 mL) and water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C1=C(C=C(C(=C1)F)F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.55 mmol | |
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |